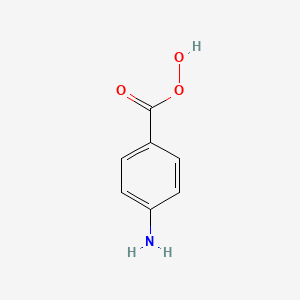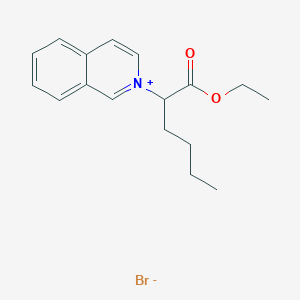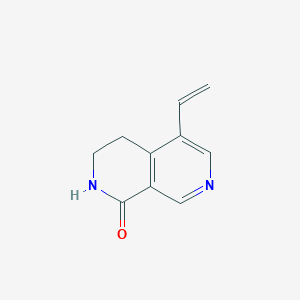
5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethenyl group: This step might involve the use of reagents like vinyl halides or vinyl boronic acids under palladium-catalyzed coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the ethenyl group to an ethyl group.
Substitution: Various substitution reactions can occur, especially at the ethenyl group or the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing agents: Like hydrogen gas with a palladium catalyst for hydrogenation.
Substitution reagents: Halides, organometallic reagents, etc.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield epoxides, while reduction could yield saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Organic Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research might explore its potential as an active pharmaceutical ingredient.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Naphthyridine: A parent compound with similar structural features.
3,4-Dihydro-2,7-naphthyridin-1(2H)-one: A compound lacking the ethenyl group.
Propiedades
Número CAS |
149155-04-4 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-ethenyl-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-7-5-11-6-9-8(7)3-4-12-10(9)13/h2,5-6H,1,3-4H2,(H,12,13) |
Clave InChI |
VTKUGPIANISZIS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN=CC2=C1CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



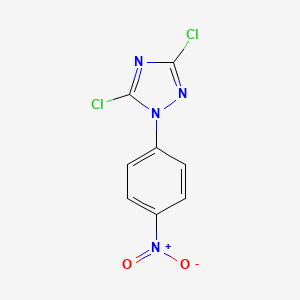
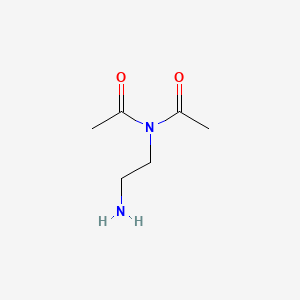
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
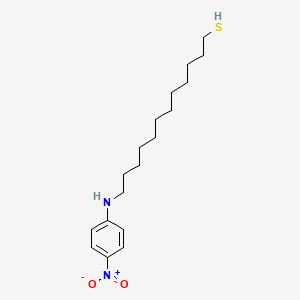
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
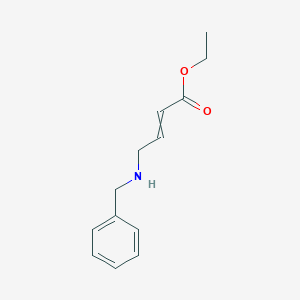


methanone](/img/structure/B14271570.png)
